1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Ring Formation: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.
Final Coupling: The final step involves coupling the benzodioxole moiety with the sulfonylated piperazine under appropriate conditions, such as using a base like triethylamine in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzodioxol-5-ylmethyl-3-(3-trifluoromethyl-phenyl)-urea
- Dimethyl 3-[(1,3-benzodioxol-5-ylamino)carbonyl]pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-2-26-19-12-16(4-5-17(19)21)29(24,25)23-9-7-22(8-10-23)13-15-3-6-18-20(11-15)28-14-27-18/h3-6,11-12H,2,7-10,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHBQEHKXQHGTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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